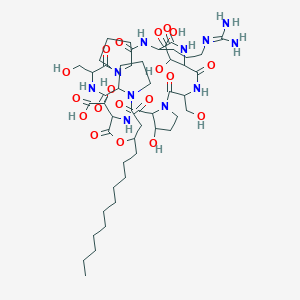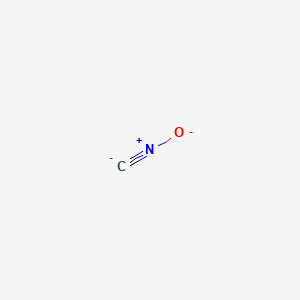
Redoxal
Vue d'ensemble
Description
Redoxal est un composé chimique connu pour son rôle d'inhibiteur de la biosynthèse de novo des pyrimidinesLa capacité du composé à augmenter l'activité antivirale d'APOBEC3G, une désaminase de la cytidine, en fait un sujet d'étude important en chimie médicinale .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Redoxal peut être synthétisé par une série de réactions chimiques impliquant la condensation d'amines aromatiques spécifiques avec des aldéhydes. La réaction nécessite généralement un catalyseur et est réalisée sous des conditions de température et de pH contrôlées pour garantir le rendement souhaité du produit.
Méthodes de production industrielle : Dans un contexte industriel, la production de this compound implique une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus comprend le contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations des réactifs. Des étapes de purification, notamment la cristallisation et la filtration, sont utilisées pour obtenir du this compound de haute pureté adapté aux applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : Redoxal subit diverses réactions chimiques, notamment :
Réactions d'oxydoréduction (redox) : Ces réactions impliquent le transfert d'électrons entre this compound et d'autres espèces chimiques, modifiant l'état d'oxydation du composé.
Réactions de substitution : this compound peut participer à des réactions de substitution nucléophile où des groupes fonctionnels sont remplacés par des nucléophiles.
Réactifs et Conditions Courantes :
Agents oxydants : Le peroxyde d'hydrogène et le permanganate de potassium sont couramment utilisés pour oxyder this compound.
Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés pour les réactions de réduction.
Solvants : Des solvants organiques tels que l'éthanol et le diméthylsulfoxyde sont fréquemment utilisés pour dissoudre this compound et faciliter les réactions.
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut donner des dérivés de quinone, tandis que la réduction peut produire des dérivés d'amine .
4. Applications de la Recherche Scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique pour étudier les mécanismes de transfert d'électrons.
Biologie : Étudié pour son rôle dans la modulation des activités enzymatiques et des états redox cellulaires.
Médecine : Exploré comme agent antiviral potentiel, en particulier contre le virus de l'immunodéficience humaine de type 1, en améliorant l'activité d'APOBEC3G.
Industrie : Utilisé dans le développement de matériaux redox-actifs pour les dispositifs électroniques et les capteurs .
5. Mécanisme d'Action
This compound exerce ses effets en inhibant l'enzyme dihydroorotate déshydrogénase, qui est cruciale pour la biosynthèse de novo des pyrimidines. Cette inhibition conduit à une diminution des niveaux de nucléotides pyrimidiques, supprimant ainsi la réplication virale. De plus, this compound stabilise la protéine APOBEC3G, améliorant son activité antivirale en empêchant sa dégradation par la protéine Vif du VIH-1 .
Applications De Recherche Scientifique
Redoxal has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study electron transfer mechanisms.
Biology: Investigated for its role in modulating enzyme activities and cellular redox states.
Medicine: Explored as a potential antiviral agent, particularly against human immunodeficiency virus type 1, by enhancing the activity of APOBEC3G.
Industry: Utilized in the development of redox-active materials for electronic devices and sensors .
Mécanisme D'action
Redoxal exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is crucial for de novo pyrimidine biosynthesis. This inhibition leads to a decrease in pyrimidine nucleotide levels, thereby suppressing viral replication. Additionally, this compound stabilizes the APOBEC3G protein, enhancing its antiviral activity by preventing its degradation by the HIV-1 Vif protein .
Comparaison Avec Des Composés Similaires
Redoxal est comparé à d'autres inhibiteurs de la dihydroorotate déshydrogénase tels que le Brequinar et la lawsone dichloroallylée. Bien que tous ces composés inhibent la biosynthèse des pyrimidines, this compound est unique en sa capacité à stabiliser APOBEC3G et à augmenter son activité antivirale. Ce double mécanisme d'action distingue this compound des autres composés similaires .
Composés Similaires :
- Brequinar
- Lawsone dichloroallylée
- Lomofungine
Les propriétés uniques et les applications diverses de this compound en font un composé précieux dans la recherche scientifique et le développement pharmaceutique.
Propriétés
IUPAC Name |
2-[4-[4-(2-carboxyanilino)-3-methoxyphenyl]-2-methoxyanilino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-35-25-15-17(11-13-23(25)29-21-9-5-3-7-19(21)27(31)32)18-12-14-24(26(16-18)36-2)30-22-10-6-4-8-20(22)28(33)34/h3-16,29-30H,1-2H3,(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZIRNIZQHVBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=CC=CC=C3C(=O)O)OC)NC4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201004 | |
| Record name | 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52962-95-5 | |
| Record name | 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052962955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Redoxal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-BIS-(2-CARBOXYPHENYLAMINO)-3,3'-DIMETHOXYBIPHENYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-((3,3'-DIMETHOXY(1,1'-BIPHENYL)-4,4'-DIYL)DIIMINO)BIS-BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0VK2156M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)





